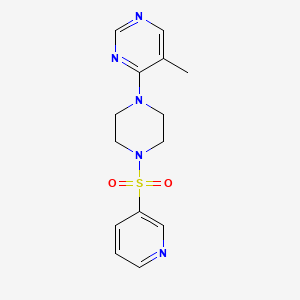

5-Methyl-4-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

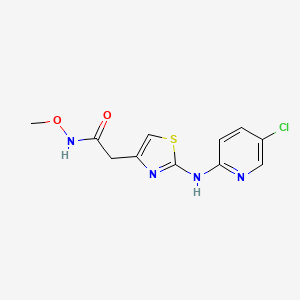

5-Methyl-4-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyrimidine is a chemical compound. It has been mentioned in the context of research into anti-tubercular agents .

Synthesis Analysis

While specific synthesis details for this compound were not found, related compounds have been synthesized and evaluated for their anti-tubercular activity . In one study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Properties

A study conducted by Mattioda et al. (1975) explored the synthesis of 4-piperazinopyrimidines with a methylthio substituent at the 5 position of the pyrimidine ring. This chemical series showed a diverse pharmacological profile, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties, with two compounds selected for clinical investigations due to their potent antiemetic activity (Mattioda et al., 1975).

Corrosion Inhibition

Research by Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of three piperidine derivatives on iron, employing quantum chemical calculations and molecular dynamics simulations. The study provided insights into the global reactivity parameters and adsorption behaviors of these compounds, contributing to our understanding of their effectiveness as corrosion inhibitors (Kaya et al., 2016).

Anti-inflammatory and Analgesic Agents

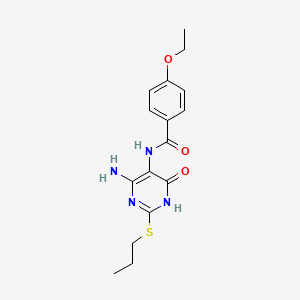

Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, exhibiting cyclooxygenase-1/2 (COX-1/2) inhibitory activities along with significant analgesic and anti-inflammatory effects. This study highlights the potential of these derivatives in developing new therapeutic agents (Abu‐Hashem et al., 2020).

5-HT7 Receptor Antagonists

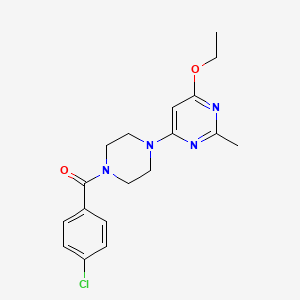

A series of piperazin-1-yl substituted unfused heterobiaryls synthesized by Strekowski et al. (2016) aimed at elucidating structural features affecting the 5-HT7 receptor binding affinity. This research contributes to the understanding of the molecular interactions involved and the development of potential therapeutic agents targeting the 5-HT7 receptor (Strekowski et al., 2016).

Wirkmechanismus

Target of Action

Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been designed and synthesized asacetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease .

Mode of Action

Similar compounds have shown to inhibit acetylcholinesterase (ache), an enzyme responsible for hydrolyzing acetylcholine in the brain . This inhibition can enhance cognition functions by modulating acetylcholine .

Biochemical Pathways

Similar compounds have shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Pharmacokinetics

Piperazine, a common structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Similar compounds have shown promising neuroprotective and anti-inflammatory properties .

Action Environment

The synthesis of similar compounds has been achieved in a controlled laboratory environment .

Eigenschaften

IUPAC Name |

5-methyl-4-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2S/c1-12-9-16-11-17-14(12)18-5-7-19(8-6-18)22(20,21)13-3-2-4-15-10-13/h2-4,9-11H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKUAYJDZLTMPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1N2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-bromothiophen-2-yl)methyl]-2-chloro-N-methylpyridine-4-carboxamide](/img/structure/B2860015.png)

![3-Cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2860023.png)

![Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]thiophene-2-carboxylate](/img/structure/B2860027.png)

![4-{[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B2860031.png)

![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2860033.png)